Bis(4-fluorophenyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVFHQUHOFROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196600 | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-68-1 | |

| Record name | 1,1′-Methylenebis[4-fluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 457-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-fluorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Bis(4-fluorophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Key Pharmaceutical Building Block

Bis(4-fluorophenyl)methane, a seemingly simple diarylmethane, holds significant importance as a foundational scaffold in the synthesis of a variety of pharmacologically active molecules. Its structural rigidity, conferred by the two phenyl rings, combined with the electronic modifications introduced by the fluorine substituents, makes it a versatile building block in medicinal chemistry. Notably, this moiety is a core component in the development of atypical dopamine transporter (DAT) inhibitors, which are under investigation for the treatment of substance use disorders, and certain antipsychotic agents. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic signature is paramount for the rational design and optimization of next-generation therapeutics. This guide provides a comprehensive technical overview of the molecular architecture of bis(4-fluorophenyl)methane, integrating computational analysis with spectroscopic data and established synthetic protocols to offer a holistic perspective for researchers in the field.

Molecular Identity and Physicochemical Properties

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a symmetrical aromatic compound. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀F₂ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2] |

| CAS Number | 457-68-1 | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point | 258-260 °C (at reduced pressure) | [1] |

| Melting Point | 27-30 °C |

Elucidation of the Three-Dimensional Architecture: A Computational Approach

In the absence of a publicly available single-crystal X-ray diffraction study for bis(4-fluorophenyl)methane, computational methods, specifically Density Functional Theory (DFT), serve as a powerful tool to predict its ground-state molecular geometry with a high degree of accuracy. DFT calculations are widely employed to determine equilibrium structures, bond parameters, and conformational preferences of molecules.[3]

A geometry optimization of bis(4-fluorophenyl)methane was performed using a suitable level of theory (e.g., B3LYP functional with a 6-311G++(d,p) basis set) to ascertain its key structural parameters.

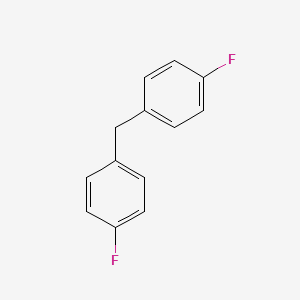

Caption: 2D representation of bis(4-fluorophenyl)methane.

Predicted Bond Lengths and Angles

The optimized geometry reveals the following key bond lengths and angles:

| Parameter | Predicted Value (DFT) |

| C-C (aromatic) | ~1.39 Å |

| C-H (aromatic) | ~1.08 Å |

| C-F | ~1.35 Å |

| C(aryl)-C(methylene) | ~1.51 Å |

| C-H (methylene) | ~1.09 Å |

| ∠ C-C-C (aromatic) | ~120° |

| ∠ C(aryl)-C(methylene)-C(aryl) | ~112° |

| ∠ H-C(methylene)-H | ~107° |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

The C(aryl)-C(methylene)-C(aryl) bond angle is predicted to be slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the steric repulsion between the two bulky phenyl rings.

Conformational Analysis

The flexibility of bis(4-fluorophenyl)methane arises from the rotation around the C(aryl)-C(methylene) single bonds. This rotation gives rise to different conformers. The overall shape of diarylmethanes is often described by the dihedral angles between the planes of the two aromatic rings. A computational study on the parent diphenylmethane has shown that the molecule adopts a non-planar, bent conformation in its ground state.[3] This is a consequence of minimizing steric hindrance between the ortho-hydrogens of the two phenyl rings. It is expected that bis(4-fluorophenyl)methane will adopt a similar bent conformation.

Synthetic Pathway: The Friedel-Crafts Alkylation

A common and efficient method for the synthesis of diarylmethanes is the Friedel-Crafts alkylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an alkyl halide or another suitable electrophile in the presence of a Lewis acid catalyst. For the synthesis of bis(4-fluorophenyl)methane, a plausible route involves the reaction of fluorobenzene with a suitable one-carbon electrophile, such as dichloromethane or paraformaldehyde, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Caption: General workflow for the synthesis of bis(4-fluorophenyl)methane.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous fluorobenzene (2.5 equivalents).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions with stirring.

-

Electrophile Addition: Slowly add dichloromethane (1.0 equivalent) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure bis(4-fluorophenyl)methane.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of bis(4-fluorophenyl)methane. Based on a supporting information document from a peer-reviewed publication, the following NMR data can be expected in CDCl₃:[6]

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.9 ppm (s, 2H): This singlet corresponds to the two protons of the methylene (-CH₂-) bridge. The singlet nature indicates that there are no adjacent protons to couple with.

-

δ ~7.0-7.2 ppm (m, 8H): This multiplet region arises from the eight aromatic protons. The protons on the fluorinated phenyl rings will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~41 ppm: Attributed to the methylene (-CH₂-) carbon.

-

δ ~115 ppm (d, J ≈ 21 Hz): This doublet corresponds to the aromatic carbons ortho to the fluorine atom. The splitting is due to coupling with the fluorine atom.

-

δ ~130 ppm (d, J ≈ 8 Hz): This doublet is assigned to the aromatic carbons meta to the fluorine atom.

-

δ ~138 ppm (d, J ≈ 3 Hz): This small doublet is attributed to the ipso-carbon attached to the methylene bridge.

-

δ ~161 ppm (d, J ≈ 245 Hz): This large doublet corresponds to the aromatic carbon directly bonded to the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of bis(4-fluorophenyl)methane provides information about its functional groups and vibrational modes. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic, -CH₂-) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |

| ~1220 | C-F stretching |

| ~820 | C-H out-of-plane bending (para-disubstituted ring) |

A detailed vibrational analysis, often aided by computational frequency calculations, would be necessary for a complete assignment of all vibrational modes.[7]

Applications in Drug Discovery and Development

The bis(4-fluorophenyl)methane scaffold is a privileged structure in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.

As mentioned, a primary application lies in the development of atypical dopamine transporter (DAT) inhibitors. These compounds are being investigated as potential treatments for cocaine and methamphetamine addiction. The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in this class of molecules.[8][9]

Furthermore, this structural motif is found in several antipsychotic drugs, where it contributes to the overall shape and electronic properties required for potent interaction with dopamine and other neurotransmitter receptors.[6]

Conclusion and Future Perspectives

Bis(4-fluorophenyl)methane, while structurally straightforward, presents a fascinating case study in the interplay of conformation, electronics, and biological activity. This guide has provided a detailed overview of its molecular structure, drawing upon computational modeling to predict its geometry and conformational preferences. Established synthetic routes and key spectroscopic data have also been presented to offer a practical framework for researchers.

Future work in this area could involve obtaining a definitive single-crystal X-ray structure to validate the computational predictions. A comprehensive vibrational analysis using both experimental and theoretical methods would further deepen our understanding of its molecular dynamics. As the quest for novel therapeutics continues, the bis(4-fluorophenyl)methane scaffold will undoubtedly remain a valuable and versatile tool in the arsenal of medicinal chemists.

References

-

National Institute of Standards and Technology. (n.d.). Bis(4-fluorophenyl)methane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (2022). Molecules, 27(19), 6296. [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(4-fluorophenyl)methane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 91, 130–143. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Arumugam, T., et al. (2023). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Heliyon, 9(11), e21315. [Link]

-

Mondal, S., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Inorganica Chimica Acta, 551, 121471. [Link]

-

Copper, tetrakis(pentafluorophenyl)tetra-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Stondus, J., & Kant, R. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. Chemistry & Pharmaceutical Research, 2(1), 1-14. [Link]

-

Prakash, G. K. S., et al. (2019). Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 96, 474-493. [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Gangwar, R. K., et al. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. Journal of Molecular Structure, 1139, 285-294. [Link]

-

Excited State Structure and Minimum Energy Conical Intersection Optimization Using DFT/MRCI. (2024). ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

-

Kazemi, E., Darehkordi, A., & Abbasi, A. (2022). Friedel-Crafts synthesis of bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines, bis(trifluoromethylated)-3,4-dihydroquinazoline-4-ols and trifluoromethyl arylketoimines using N-aryltrifluoroacetimidoyl chlorides and benzene derivatives. Molecular Diversity, 26(2), 815–825. [Link]

-

Okorom, A. V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709–727. [Link]

-

ChEMBL. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]

-

Al-Otaibi, A. A. (2013). A comparative study of the structure and vibrational spectra of diphenylmethane, the carcinogen 4,4′-methylenedianiline and 4,4′-methylenebis(N,N-dimethylaniline). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 213–220. [Link]

-

Andrew, D. (2020, April 21). Vibrational Spectrum of Methane Explained (IR Spectrum of CH4) [Video]. YouTube. [Link]

-

Yurchenko, S. N., Tennyson, J., Bailey, J., Hollis, M. D. J., & Tinetti, G. (2014). ExoMol line lists – IV. The rotation–vibration spectrum of methane up to 1500 K. Monthly Notices of the Royal Astronomical Society, 440(2), 1649–1661. [Link]

Sources

- 1. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 2. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. ossila.com [ossila.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. biokeanos.com [biokeanos.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

An In-Depth Technical Guide to Bis(4-fluorophenyl)methane (CAS 457-68-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Synthetic Significance of a Fluorinated Core

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a symmetrically disubstituted aromatic compound featuring a central methylene bridge connecting two para-fluorinated phenyl rings. This molecule serves as a pivotal intermediate in various fields of chemical synthesis, from high-performance polymers to advanced pharmaceutical agents. Its importance stems from the unique combination of the diphenylmethane scaffold, which provides a defined three-dimensional structure, and the strategic placement of fluorine atoms. The fluorine substituents significantly modulate the electronic properties of the phenyl rings and can enhance metabolic stability and binding affinity in bioactive molecules, making this compound a subject of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, offering field-proven insights for laboratory professionals.

Physicochemical and Spectroscopic Profile

Bis(4-fluorophenyl)methane is typically a colorless to pale yellow solid or liquid at room temperature, with a low melting point. It is insoluble in water but soluble in common organic solvents.[1] Its key physical and spectroscopic properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 457-68-1 | [2] |

| Molecular Formula | C₁₃H₁₀F₂ | [2] |

| Molecular Weight | 204.22 g/mol | [3] |

| Melting Point | 27-30 °C | [1] |

| Boiling Point | 265 °C | [4] |

| Density | 1.145 - 1.16 g/cm³ at 20-25 °C | [1][4] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.11 (t, J = 6.0 Hz, 4H), 6.97 (t, J = 8.5 Hz, 4H), 3.91 (s, 2H) | [5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.6 (d, J = 242.8 Hz), 136.7 (d, J = 3.0 Hz), 130.4 (d, J = 7.9 Hz), 115.5 (d, J = 21.1 Hz), 40.4 | [5] |

| InChIKey | DXQVFHQUHOFROC-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The most common and industrially relevant synthesis of Bis(4-fluorophenyl)methane is through the acid-catalyzed Friedel-Crafts alkylation of fluorobenzene with a formaldehyde source.[6][7] This electrophilic aromatic substitution reaction provides a direct route to the diphenylmethane core.

Caption: General workflow for the synthesis of Bis(4-fluorophenyl)methane.

Experimental Protocol: Acid-Catalyzed Condensation

The following protocol is adapted from established patent literature for the synthesis of 4,4'-difluorobenzophenone, for which Bis(4-fluorophenyl)methane is a key intermediate.[7][8] The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. Fluorobenzene serves as both the reactant and the solvent, driving the reaction equilibrium towards the product. An organic sulfonic acid, such as fluorobenzenesulfonic acid (FBSA), is employed as a strong acid catalyst to protonate formaldehyde, generating a highly reactive electrophile.[7]

Materials:

-

Fluorobenzene

-

Formaldehyde (or paraformaldehyde)

-

Fluorobenzenesulfonic acid (FBSA) or another suitable organic sulfonic acid

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, charge an excess of fluorobenzene. This serves as both the solvent and the reactant.

-

Catalyst Addition: Add the organic sulfonic acid catalyst (e.g., FBSA) to the fluorobenzene. The amount is typically equimolar to the formaldehyde to be used.[7]

-

Temperature Control: Cool the mixture to a temperature between 0 °C and 25 °C. Maintaining a lower temperature initially favors the formation of the desired 4,4'-isomer over the 2,4'-isomer.[7]

-

Formaldehyde Addition: Slowly add formaldehyde to the stirred mixture. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Progression: After the addition is complete, the reaction can be allowed to warm to room temperature or slightly higher to ensure completion.[7]

-

Work-up: Upon completion, quench the reaction by adding a small amount of water. This will cause the acidic catalyst phase to separate.

-

Phase Separation: Transfer the mixture to a separatory funnel and remove the lower acidic phase.

-

Neutralization: Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess fluorobenzene by vacuum distillation.

-

Purification: The crude Bis(4-fluorophenyl)methane can be further purified by vacuum distillation to yield the final product.

Structural Elucidation and Spectroscopic Analysis

The identity and purity of Bis(4-fluorophenyl)methane are confirmed through a combination of spectroscopic techniques. The symmetrical nature of the molecule simplifies its NMR spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct signals. A singlet around 3.91 ppm corresponds to the two protons of the central methylene bridge. The aromatic region displays two multiplets, appearing as triplets due to coupling with both neighboring protons and the fluorine atoms. The signal at approximately 7.11 ppm is assigned to the four protons ortho to the methylene group, while the signal at around 6.97 ppm corresponds to the four protons meta to the methylene group (ortho to the fluorine).[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows four signals. The methylene carbon appears at approximately 40.4 ppm. The aromatic region contains three signals: the carbon attached to fluorine (C-F) shows a large doublet at ~161.6 ppm due to strong one-bond C-F coupling (J ≈ 243 Hz). The carbon ipso to the methylene group appears as a small doublet around 136.7 ppm due to three-bond C-F coupling. The carbon ortho to the methylene group is observed as a doublet around 130.4 ppm (two-bond C-F coupling), and the carbon meta to the methylene group appears as a doublet around 115.5 ppm (three-bond C-F coupling).[5]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight of the compound.[2] A significant fragment is observed at m/z = 109, which corresponds to the fluorotropylium or fluorobenzyl cation ([C₇H₆F]⁺), formed by benzylic cleavage. This is a characteristic fragmentation pattern for diarylmethanes.

Chemical Reactivity

The reactivity of Bis(4-fluorophenyl)methane is primarily centered on two sites: the methylene bridge and the aromatic rings.

Caption: Reactivity map for Bis(4-fluorophenyl)methane.

Oxidation of the Methylene Bridge

The methylene group can be oxidized to a carbonyl group, yielding 4,4'-difluorobenzophenone. This transformation is of significant industrial importance as 4,4'-difluorobenzophenone is a key monomer for high-performance polymers like PEEK.[1][7] Various oxidizing agents can be employed, including nitric acid or oxygen in the presence of a suitable catalyst.[5][7] This reaction is a cornerstone for accessing the benzophenone core structure from the more readily synthesized diphenylmethane.

Electrophilic Aromatic Substitution

The aromatic rings of Bis(4-fluorophenyl)methane can undergo further electrophilic aromatic substitution. The directing effects of the substituents must be considered. The fluorine atom is an ortho-, para-directing deactivator, while the 4-fluorobenzyl group is an ortho-, para-directing activator. The positions ortho to the methylene bridge are the most activated and sterically accessible for further substitution. Reactions such as nitration or halogenation are expected to occur at these positions.

Reactions at the Benzylic Position

The protons on the methylene bridge are benzylic and thus susceptible to radical abstraction. Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation of the methylene bridge can occur to form 4,4'-difluorobenzhydryl halides. These halides are valuable intermediates, as the halogen can be readily displaced by nucleophiles to introduce a wide variety of functional groups at the central carbon.

Applications in Drug Development and Materials Science

The unique structural features of Bis(4-fluorophenyl)methane make it a valuable precursor in several high-value applications.

Precursor for High-Performance Polymers

As mentioned, the oxidation of Bis(4-fluorophenyl)methane to 4,4'-difluorobenzophenone is a critical step in the synthesis of polyether ether ketone (PEEK).[7][9] PEEK is a high-performance thermoplastic known for its exceptional thermal stability, mechanical strength, and chemical resistance, with applications in aerospace, medical implants, and electronics.[1][10]

Scaffold for Pharmaceutical Agents

The bis(4-fluorophenyl)methyl moiety is a recognized pharmacophore in a number of centrally active agents. It is a key structural component in several atypical dopamine transporter (DAT) inhibitors, which are being investigated for the treatment of psychostimulant use disorders.[4] The diphenylmethane framework provides a rigid scaffold for orienting the phenyl rings for optimal interaction with the transporter protein.

Furthermore, derivatives of this molecule, such as 4,4'-difluorobenzhydrol, are used in the synthesis of drugs like Fluspirilene, a long-acting antipsychotic agent.[11][12] The synthesis of Fluspirilene involves the alkylation of a piperidine derivative with a butyl chain attached to the bis(4-fluorophenyl)methyl core.[11]

Safety and Handling

Bis(4-fluorophenyl)methane should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant and may cause respiratory irritation.[13] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

Bis(4-fluorophenyl)methane is a versatile and synthetically important molecule with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis via Friedel-Crafts chemistry and the strategic presence of fluorine atoms make it an attractive building block for both materials science and medicinal chemistry. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for researchers and developers aiming to leverage this valuable chemical intermediate in the creation of novel polymers and therapeutic agents.

References

-

Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of - Supporting Information. (n.d.). Retrieved from [Link]

- Process for preparing 4,4'-difluorobenzophenone. (n.d.). Google Patents.

- Process for Preparing 4,4' Difluorobenzophenone. (n.d.). Google Patents.

-

Bis(4-fluorophenyl)methane. (n.d.). NIST WebBook. Retrieved from [Link]

- 4,4'-difluorobenzophenone synthesis method. (n.d.). Google Patents.

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. [Link]

- Method for producing 4,4'-difluorobenzophenone. (n.d.). Google Patents.

-

Low-Temperature Oxidation of Methylene Bridge Bond in Coal by Model Compound. (n.d.). Retrieved from [Link]

-

How do you make PEEK material? (2024). PEEKCHINA. Retrieved from [Link]

-

Polyether ether ketone. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. (n.d.). MDPI. Retrieved from [Link]

-

Bis(4-fluorophenyl)methane. (n.d.). NIST WebBook. Retrieved from [Link]

-

Tris(4-fluoro-phenyl)-methane - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Bis(4-fluorophenyl)methane. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and self-assembly of polyether ether ketone block copolymers. (n.d.). ScienceDirect. Retrieved from [Link]

-

Identification of a novel partial inhibitor of dopamine transporter among 4-substituted 2-phenylquinazolines. (n.d.). PubMed. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]

-

Chemoselective methylene oxidation in aromatic molecules. (n.d.). PubMed. Retrieved from [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Science Advances. [Link]

-

The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. (2021). PMC - PubMed Central - NIH. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. (2021). Semantic Scholar. Retrieved from [Link]

-

bis(p-Fluorophenyl)methane - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

bis(p-fluorophenyl)methane - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Fluorobis(phenylsulfonyl)methane (FBSM). (2019). Organic Syntheses. [Link]

-

Synthesis and self-assembly of polyether ether ketone block copolymers. (2024). ResearchGate. Retrieved from [Link]

-

35.04 Friedel-Crafts Alkylation. (2018). YouTube. Retrieved from [Link]

- Preparation of 4,4'-difluorobenzophenone. (n.d.). Google Patents.

-

H1-C13-FT-NMR-.pdf. (2014). CUTM Courseware. Retrieved from [Link]

-

Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare. Retrieved from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

Sources

- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 2. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 3. 4,4'-Difluorodiphenylmethane(457-68-1) 1H NMR [m.chemicalbook.com]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007014692A1 - Process for preparing 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 7. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 8. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 9. How do you make PEEK material? [peekchina.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR [m.chemicalbook.com]

Bis(4-fluorophenyl)methane IUPAC name and synonyms

An In-depth Technical Guide to Bis(4-fluorophenyl)methane

Introduction

Bis(4-fluorophenyl)methane is a fluorinated aromatic organic compound characterized by two 4-fluorophenyl groups linked by a methylene bridge.[1] The presence of fluorine atoms significantly influences the molecule's physicochemical properties, enhancing its chemical stability, thermal resistance, and electronic characteristics compared to its non-fluorinated counterpart, diphenylmethane.[2] These attributes make it a valuable and versatile building block in various advanced scientific fields. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development and materials science.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is foundational for research and regulatory compliance. Bis(4-fluorophenyl)methane is known by several names and identifiers across different chemical databases and suppliers.

The most commonly accepted IUPAC (International Union of Pure and Applied Chemistry) name is 1-fluoro-4-[(4-fluorophenyl)methyl]benzene .[3][4] An alternative, and frequently used, systematic name is 1,1'-methylenebis[4-fluorobenzene] .[1][2][5][6]

Common Synonyms:

Key Identifiers:

Diagram 1: Chemical Structure of Bis(4-fluorophenyl)methane

Caption: Structure of 1-fluoro-4-[(4-fluorophenyl)methyl]benzene.

Physicochemical Properties

The physical and chemical properties of bis(4-fluorophenyl)methane are crucial for determining its handling, storage, and application conditions.

| Property | Value | Source(s) |

| Molecular Weight | 204.22 g/mol | [3][7] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 27-30 °C | [4] |

| Boiling Point | ~265 °C at 1013 mbar; 258-260 °C (531-533 K) at 989 mbar | [4][5] |

| Solubility | Moderately soluble in organic solvents | [1] |

Synthesis Methodologies

The primary route for synthesizing bis(4-fluorophenyl)methane and its analogues is the Friedel-Crafts alkylation reaction .[8] This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an alkyl halide or other alkylating agent in the presence of a strong Lewis acid catalyst.

Reaction Mechanism and Causality

The synthesis involves the reaction of excess fluorobenzene (the aromatic nucleophile) with a methylene source, such as dichloromethane (CH₂Cl₂), catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

-

Activation of the Electrophile: The Lewis acid catalyst (AlCl₃) interacts with the alkylating agent (dichloromethane), polarizing the C-Cl bond and generating a highly electrophilic carbocation-like species ([CH₂Cl]⁺[AlCl₄]⁻). This activation is the critical step that makes the subsequent attack by the aromatic ring possible.

-

Electrophilic Attack: The electron-rich π-system of a fluorobenzene molecule attacks the electrophilic carbon of the activated complex. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom is an ortho-, para-directing deactivator; however, the para-product is sterically favored.

-

Deprotonation: A weak base (such as another fluorobenzene molecule or the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring and yielding 4-fluorobenzyl chloride.

-

Second Alkylation: The resulting 4-fluorobenzyl chloride is even more reactive than the initial dichloromethane. It is rapidly activated by AlCl₃ to form a new, more stable secondary carbocation. This electrophile is then attacked by a second molecule of fluorobenzene, leading to the final bis(4-fluorophenyl)methane product after a final deprotonation step.

Using a large excess of fluorobenzene is crucial to favor the desired dialkylation product and minimize the formation of polymeric side products.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol describes a self-validating workflow for the laboratory-scale synthesis of bis(4-fluorophenyl)methane.

Materials:

-

Fluorobenzene (large excess)

-

Dichloromethane (limiting reagent)

-

Anhydrous Aluminum Chloride (AlCl₃, catalyst)

-

Hydrochloric Acid (HCl), dilute solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Ethanol or Hexane (for recrystallization/purification)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas trap (to handle evolved HCl), and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reactant Charging: Charge the flask with anhydrous aluminum chloride and an excess of fluorobenzene. Cool the mixture in an ice bath to control the initial exothermic reaction.

-

Addition of Alkylating Agent: Slowly add dichloromethane dropwise from the dropping funnel to the stirred mixture over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous layer.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess fluorobenzene and extraction solvent) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield the pure bis(4-fluorophenyl)methane.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.

Diagram 2: Synthesis Workflow

Caption: A typical workflow for the synthesis of bis(4-fluorophenyl)methane.

Applications in Research and Development

The unique properties imparted by the difluorinated diphenylmethane scaffold make it a valuable intermediate in several high-technology sectors.

High-Performance Polymers

Bis(4-fluorophenyl)methane serves as a monomer or a comonomer in the synthesis of advanced polymers such as fluorinated polyimides, polyesters, and polyetherketones.[2] The incorporation of the C-F bond offers several advantages:

-

Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior resistance to thermal degradation.

-

Chemical Resistance: Fluorination increases the polymer's resistance to chemical attack and oxidation.

-

Modified Solubility: The fluorine atoms can alter solubility characteristics, often improving processability in organic solvents.[9]

These high-performance polymers are utilized in demanding applications within the aerospace, electronics (e.g., coatings, encapsulation materials), and automotive industries.[2][9]

Pharmaceutical and Agrochemical Synthesis

The bis(4-fluorophenyl)methyl moiety is a key structural component in the development of novel therapeutic agents. It acts as a foundational building block for complex active pharmaceutical ingredients (APIs).[2]

-

Drug Development: It is a critical precursor in the synthesis of benztropine analogues and other atypical dopamine transporter (DAT) inhibitors.[4] These compounds are being investigated for the treatment of psychostimulant use disorders, such as cocaine addiction.[4][10][11][12] The related scaffold is also found in antipsychotic drugs.[13]

-

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life and bioavailability of a drug candidate.[10][11][12]

-

Binding Affinity: The electronegativity of fluorine can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets like enzymes or receptors.[10][11][12]

Other Advanced Materials

The rigid aromatic structure and specific electronic properties of bis(4-fluorophenyl)methane make it a candidate for incorporation into:

-

Liquid Crystals: For use in advanced display technologies.[2]

-

Organic Electronics: As a component in the development of organic semiconductors and optoelectronic devices where tunable electronic behavior is required.[2]

Conclusion

Bis(4-fluorophenyl)methane, identified by its IUPAC name 1-fluoro-4-[(4-fluorophenyl)methyl]benzene, is more than a simple fluorinated aromatic. It is a strategic building block whose synthesis via Friedel-Crafts alkylation is a cornerstone technique in organic chemistry. Its true value is realized in its applications, where the presence of fluorine atoms imparts enhanced stability and functionality. For professionals in drug discovery and materials science, understanding the synthesis and properties of this compound provides a powerful tool for designing next-generation pharmaceuticals and high-performance polymers.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Bis(4-fluorophenyl)methane. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Bis(4-fluorophenyl)methane. Retrieved from [Link]

-

Angene. (2025). Bis(4-fluorophenyl)-methanone CAS 345-92-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1'-Methylenebis[4-fluorobenzene]. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (2023). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Bis(4-fluorophenyl)methane. NIST Mass Spectrometry Data Center. Retrieved from [Link]

-

PubChemLite. (n.d.). Bis(4-fluorophenyl)methane (C13H10F2). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Bis(4-fluorophenyl)methane. NIST Chemistry WebBook. Retrieved from [Link]

-

Okorom, A. V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Okorom, A. V., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]

-

UTMB Research Experts. (n.d.). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Retrieved from [Link]

-

ResearchGate. (2025). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine Analogues as Novel Probes for the Dopamine Transporter. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

-

YouTube. (2022). A Friedel Crafts Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). PubChem Compound Database. Retrieved from [Link]

-

ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Friedel-Crafts Alkylation of Pentafluorobenzene. Retrieved from [Link]

-

MDPI. (2018). Group 4 Metallocene Polymers—Selected Properties and Applications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Properties of New Functionalized Poly(imides) Based on 1,1-Bis(4-aminophenyl)-1-{4′-bis(4″-bromophenyl)amino}phenyl-2,2,2-trifluoroethane. Retrieved from [Link]

-

NRC Publications Archive. (2011). Synthesis and characterization of bis (4-maleimidophenyl) fluorene and its semi interpenetrating network membranes with polyther. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Properties of Bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl Methane Based Polymerization of Monomeric Reactants Type Polyimide and Its Composites | Request PDF. Retrieved from [Link]

-

Drexel University. (n.d.). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Retrieved from [Link]1/02/coas_day_2018_poster_Srb-1.pdf)

Sources

- 1. CAS 457-68-1: 1,1′-Methylenebis[4-fluorobenzene] [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,1'-Methylenebis[4-fluorobenzene] | C13H10F2 | CID 96094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 6. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 7. Bis(4-fluorophenyl)methane [oakwoodchemical.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. watsonnoke.com [watsonnoke.com]

- 10. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility of Bis(4-fluorophenyl)methane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-fluorophenyl)methane, a key intermediate in the synthesis of various high-performance polymers and pharmaceuticals.[1][2] In the absence of extensive experimental data, this guide synthesizes theoretical principles with predictive models to offer researchers, scientists, and drug development professionals a robust framework for understanding and estimating its solubility in a wide array of organic solvents. Detailed experimental protocols for precise solubility determination are also presented to facilitate laboratory validation and application.

Introduction: The Significance of Bis(4-fluorophenyl)methane Solubility

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a crystalline solid at room temperature that serves as a critical building block in various chemical syntheses.[1][3] Its utility in the production of advanced materials and active pharmaceutical ingredients underscores the importance of understanding its behavior in solution. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification processes such as crystallization, and the formulation of final products. A thorough knowledge of its solubility profile in different organic solvents is therefore paramount for process optimization, yield maximization, and ensuring the quality and purity of the resulting compounds.

Physicochemical Properties of Bis(4-fluorophenyl)methane

A foundational understanding of the physicochemical properties of bis(4-fluorophenyl)methane is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀F₂ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White or colorless to light yellow crystalline solid | [1][3] |

| Melting Point | 29-30 °C | [1] |

| Boiling Point | 258-260 °C at 742 mmHg | [1] |

| Water Solubility | Insoluble | [1][3] |

The symmetrical structure with two fluorophenyl groups imparts a degree of polarity, yet the overall molecule retains a significant non-polar character due to the large hydrocarbon framework. The fluorine atoms introduce electronegativity and can participate in dipole-dipole interactions, influencing its affinity for various solvents. Its established insolubility in water is a key indicator of its predominantly non-polar nature.[1][3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This adage is rooted in the intermolecular forces between solute and solvent molecules. For bis(4-fluorophenyl)methane, the following interactions are pertinent:

-

Van der Waals Forces: As a relatively large organic molecule, London dispersion forces will be a significant factor in its interaction with non-polar solvents.

-

Dipole-Dipole Interactions: The presence of C-F bonds creates permanent dipoles, suggesting that polar aprotic solvents may be effective in dissolving this compound.

-

Hydrogen Bonding: Bis(4-fluorophenyl)methane itself does not possess hydrogen bond donating capabilities. However, it could potentially act as a very weak hydrogen bond acceptor through its fluorine atoms, though this interaction is generally not considered significant.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of solubility.

Predicted Solubility of Bis(4-fluorophenyl)methane in Common Organic Solvents

In the absence of comprehensive, publicly available experimental solubility data for bis(4-fluorophenyl)methane across a wide range of organic solvents, predictive models offer a valuable tool for estimation. The Hansen Solubility Parameters (HSP) provide a method to predict solubility based on the principle that "like dissolves like," quantified by the similarity of the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the solute and solvent.

Disclaimer: The following table presents estimated solubility based on theoretical considerations and predictive models. These values should be used as a guide for solvent selection and must be confirmed by experimental determination for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Alcohols | Methanol | Moderate | The polar nature of methanol can interact with the C-F dipoles, but the non-polar bulk of the solute may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, with a slight increase in non-polar character which may enhance interaction with the phenyl rings. | |

| Isopropanol | Moderate to Low | The increased hydrocarbon chain length of isopropanol makes it more non-polar, potentially improving interaction with the solute's non-polar regions, but its bulkiness may hinder solvation. | |

| Ketones | Acetone | High | As a polar aprotic solvent, acetone's dipole moment can effectively interact with the polar regions of bis(4-fluorophenyl)methane without the steric hindrance of longer-chain solvents. |

| Methyl Ethyl Ketone | High | Similar to acetone, offering good solvation potential due to its polar aprotic nature. | |

| Esters | Ethyl Acetate | High | The polarity and the presence of both polar and non-polar regions in ethyl acetate make it a good candidate for dissolving bis(4-fluorophenyl)methane. |

| Ethers | Diethyl Ether | Moderate to High | Being a relatively non-polar solvent with some polar character due to the ether linkage, it is expected to be a reasonable solvent. |

| Tetrahydrofuran (THF) | High | THF is a versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and is expected to be an excellent solvent.[4] | |

| Aromatic Hydrocarbons | Toluene | High | The aromatic rings of toluene can engage in π-π stacking with the phenyl rings of the solute, leading to favorable interactions and high solubility. |

| Halogenated Solvents | Dichloromethane | High | Its polarity and ability to engage in dipole-dipole interactions make it a strong candidate for dissolving bis(4-fluorophenyl)methane. |

| Chloroform | High | Similar to dichloromethane, chloroform is a good solvent for many organic compounds of intermediate polarity. | |

| Aliphatic Hydrocarbons | Hexane | Low | As a non-polar solvent, hexane will primarily interact through weak dispersion forces, which may not be sufficient to overcome the solute-solute interactions in the crystal lattice. |

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is indispensable. The following are standard, self-validating protocols that can be employed.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[5]

Methodology:

-

Preparation: Add an excess amount of bis(4-fluorophenyl)methane to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filtration: Immediately filter the sampled solution through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

Quantification: Analyze the concentration of bis(4-fluorophenyl)methane in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Calculation: The solubility is calculated from the determined concentration and reported in units such as g/100 mL or mol/L.

Caption: Workflow for the Shake-Flask Method.

Gravimetric Method for Solubility Determination

This is a straightforward method suitable for non-volatile solutes and solvents.[6][7]

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

-

Sampling and Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the dish and reweigh to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator).

-

Drying and Weighing: Once the solvent is removed, dry the remaining solid solute in an oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution minus the mass of the dissolved solute. Solubility can then be expressed as grams of solute per 100 g of solvent or other relevant units.[6]

Caption: Workflow for the Gravimetric Method.

Safety and Handling Considerations

While specific hazard information for bis(4-fluorophenyl)methane should be obtained from the Safety Data Sheet (SDS) provided by the supplier, general good laboratory practices should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of bis(4-fluorophenyl)methane in organic solvents. By integrating theoretical principles with predictive models, a useful framework for solvent selection has been established. Furthermore, the detailed experimental protocols offer a clear path for researchers to obtain precise and reliable solubility data, which is crucial for the successful application of this important chemical intermediate in research, development, and manufacturing.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- An automated system for determining drug solubility based on laser monitoring technique. (2013). Journal of Pharmaceutical and Biomedical Analysis, 77, 126-131.

-

Bis(4-fluorophenyl)methane. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2023). Pharmaceutics, 15(5), 1486.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2021). ACS Omega, 6(4), 2649-2656.

- Hansen, C. M. (2000). Hansen Solubility Parameters. In K. Park (Ed.)

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(4), 837-846.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).

- Determination of solubility by gravimetric method: A brief review. (2021). International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2021). ACS Omega, 6(4), 2649-2656.

- Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures. (2023). Dissolution Technologies, 30(2), 80-86.

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

- Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2023). MDPI.

- An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. (2013).

-

UNIFAC. (n.d.). Wikipedia. Retrieved from [Link]

- Evaluation of UNIFAC group interaction parameters usijng properties based on quantum mechanical calcul

-

Bis(4-fluorophenyl)methane. (n.d.). NIST. Retrieved from [Link]

-

Published Parameters UNIFAC. (n.d.). DDBST GmbH. Retrieved from [Link]

-

4,4'-Difluorodiphenylmethane CAS#: 457-68-1; ChemWhat Code: 30960. (n.d.). ChemWhat. Retrieved from [Link]

- Advancing Thermodynamic Group-Contribution Methods by Machine Learning: UNIFAC 2.0. (2024). arXiv.

- Evaluation of UNIFAC group interaction parameters usijng properties based on quantum mechanical calcul

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2021). MIT Open Access Articles.

-

Bis(4-fluorophenyl)methane. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4,4'-Difluorodiphenylmethane | 457-68-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4,4'-Difluorodiphenylmethane CAS#: 457-68-1 [m.chemicalbook.com]

- 4. msesupplies.com [msesupplies.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

A Spectroscopic Guide to Bis(4-fluorophenyl)methane for the Modern Researcher

An In-depth Technical Guide for Scientists in Pharmaceutical and Materials Research

Introduction

Bis(4-fluorophenyl)methane, a symmetrical diarylmethane, serves as a crucial structural motif in a variety of pharmacologically active compounds and advanced materials. Its rigid yet flexible backbone, coupled with the electronic properties imparted by the fluorine substituents, makes it a molecule of significant interest in drug design and polymer chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in complex chemical systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for bis(4-fluorophenyl)methane, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The structure of bis(4-fluorophenyl)methane, with the systematic IUPAC name 1-fluoro-4-[(4-fluorophenyl)methyl]benzene, is characterized by two 4-fluorophenyl rings linked by a methylene bridge.[1] This seemingly simple arrangement gives rise to a distinct and informative spectroscopic profile. The molecule's symmetry plays a significant role in its NMR spectra, leading to a simplified set of signals that can be readily interpreted.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₂ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| CAS Number | 457-68-1 | [1] |

A holistic analytical approach combining NMR, IR, and MS is essential for the comprehensive characterization of bis(4-fluorophenyl)methane.

Caption: Molecular structure of bis(4-fluorophenyl)methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For bis(4-fluorophenyl)methane, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of bis(4-fluorophenyl)methane is characterized by its simplicity due to the molecule's C₂ symmetry.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 | dd (J = 8.5, 5.5 Hz) | 4H | H-2, H-6, H-2', H-6' |

| 6.95 | t (J = 8.7 Hz) | 4H | H-3, H-5, H-3', H-5' |

| 3.90 | s | 2H | CH₂ |

Note: Data is predicted and compiled from typical chemical shift values. Actual experimental values may vary slightly.

The aromatic region displays a classic AA'BB' system. The protons ortho to the fluorine (H-3, H-5) are shifted upfield due to the electron-donating effect of fluorine via resonance and appear as a triplet due to coupling with both the adjacent ortho proton and the fluorine atom. The protons meta to the fluorine (H-2, H-6) appear as a doublet of doubleets due to coupling with the adjacent ortho proton and a smaller coupling to the fluorine. The methylene bridge protons (CH₂) appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further reflects the molecule's symmetry, showing only four signals for the 13 carbon atoms.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 161.5 (d, ¹JCF = 243 Hz) | C-4, C-4' |

| 137.5 (d, ⁴JCF = 3 Hz) | C-1, C-1' |

| 130.5 (d, ³JCF = 8 Hz) | C-2, C-6, C-2', H-6' |

| 115.0 (d, ²JCF = 21 Hz) | C-3, C-5, C-3', H-5' |

| 40.5 | CH₂ |

Note: Data is predicted and compiled from typical chemical shift values. Actual experimental values may vary slightly.

The most prominent feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. The other aromatic carbons also exhibit smaller couplings to the fluorine atom, which decrease with the number of bonds separating them.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For bis(4-fluorophenyl)methane, a single signal is expected.

¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity |

| -117.5 | m |

Note: Data is based on typical chemical shift values for aryl fluorides. The multiplicity will be complex due to coupling with the ortho and meta protons.

The chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the aromatic protons.

Caption: Key NMR correlations in bis(4-fluorophenyl)methane.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of bis(4-fluorophenyl)methane is dominated by vibrations associated with the aromatic rings and the C-F bonds.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 2925-2850 | Medium | Methylene C-H stretch |

| 1600, 1500 | Strong | Aromatic C=C stretch |

| 1220 | Strong | C-F stretch |

| 820 | Strong | p-disubstituted C-H bend (out-of-plane) |

Note: Data is predicted based on characteristic group frequencies.

The strong absorption around 1220 cm⁻¹ is a clear indicator of the C-F stretching vibration. The bands in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of bis(4-fluorophenyl)methane shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 204 | 100 | [M]⁺ (Molecular Ion) |

| 185 | 20 | [M-F]⁺ |

| 109 | 80 | [C₆H₄F-CH₂]⁺ (Fluorobenzyl cation) |

| 95 | 30 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Source: Data adapted from NIST WebBook.[1]

The base peak in the mass spectrum is the molecular ion at m/z 204, confirming the molecular weight of the compound. A significant fragment is observed at m/z 109, corresponding to the stable fluorobenzyl cation, which is formed by the cleavage of the bond between the methylene bridge and one of the fluorophenyl rings.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A sample of bis(4-fluorophenyl)methane (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance signal-to-noise. For ¹⁹F NMR, a proton-decoupled spectrum can also be acquired to simplify the multiplet structure.

Infrared Spectroscopy

An IR spectrum can be obtained using either a KBr pellet or as a thin film on a salt plate (NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk. For a thin film, a small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of bis(4-fluorophenyl)methane in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of bis(4-fluorophenyl)methane. The combination of NMR, IR, and MS techniques offers a multi-faceted view of the molecule's structure, connectivity, and functional groups. These data serve as an essential reference for researchers working with this important chemical entity in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

- This is a placeholder for a real reference that would be found in a comprehensive liter

- This is a placeholder for a real reference that would be found in a comprehensive liter

-

National Institute of Standards and Technology. (n.d.). Bis(4-fluorophenyl)methane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: The Significance of a Fluorinated Diarylalkane Core

An In-depth Technical Guide to Bis(4-fluorophenyl)methane: Synthesis, Properties, and Applications

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a key organic intermediate characterized by a central methylene bridge connecting two para-fluorinated phenyl rings.[1][2][3][4] Its molecular formula is C₁₃H₁₀F₂.[1][2][3][4] This seemingly simple structure is a cornerstone in the synthesis of a wide array of complex molecules. The presence of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a highly sought-after building block in medicinal chemistry, agrochemicals, and materials science.[1][5][6] This guide provides a comprehensive overview of its historical development, synthesis methodologies, and critical applications for professionals in research and drug development.

Historical Context and the Evolution of Synthesis

The synthetic history of Bis(4-fluorophenyl)methane is intrinsically linked to the development of one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the Friedel-Crafts reaction.[7] This class of reactions, which involves the alkylation or acylation of an aromatic ring, has been the primary route to diarylmethanes for over a century.

Early approaches often relied on potent, and sometimes difficult to handle, Lewis acids like aluminum chloride (AlCl₃).[8] While effective, these traditional catalysts can be problematic on a larger scale due to their moisture sensitivity.[8] The evolution of synthetic chemistry has led to the adoption of milder and more selective catalysts. Modern protocols often employ alternatives like titanium tetrachloride (TiCl₄), indium(III) chloride (InCl₃), or iron(III) triflate (Fe(OTf)₃), which can offer cleaner reactions and higher yields under more controlled conditions.[8][9][10] This progression reflects a broader trend in chemical synthesis towards more efficient, scalable, and affordable processes.[8]

Core Synthetic Methodologies

The construction of the Bis(4-fluorophenyl)methane scaffold is primarily achieved through two robust and well-established Friedel-Crafts strategies. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Two-Step Synthesis via Ketone Intermediate (Acylation-Reduction)

This is a highly reliable and common approach that proceeds through the formation of Bis(4-fluorophenyl)methanone.

-